molecular formula C20H28N4O B7040840 N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-2-(1-methylpiperidin-4-yl)acetamide

N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-2-(1-methylpiperidin-4-yl)acetamide

Cat. No.: B7040840
M. Wt: 340.5 g/mol
InChI Key: MXEQHYFLZUWYPI-UHFFFAOYSA-N
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Description

N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-2-(1-methylpiperidin-4-yl)acetamide is an organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a piperidine moiety

Properties

IUPAC Name

N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-2-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-15-11-16(2)24(22-15)14-18-5-4-6-19(12-18)21-20(25)13-17-7-9-23(3)10-8-17/h4-6,11-12,17H,7-10,13-14H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEQHYFLZUWYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)NC(=O)CC3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-2-(1-methylpiperidin-4-yl)acetamide typically involves the alkylation of pyrazoles with bromomethyl compounds using a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as the solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-2-(1-methylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-2-(1-methylpiperidin-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-2-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of protein kinases, thereby blocking their activity and inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where the compound can prevent the growth and spread of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-2-(1-methylpiperidin-4-yl)acetamide is unique due to its combination of a pyrazole ring, phenyl group, and piperidine moiety, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound in scientific research.

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